Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Description

Historical Context and Discovery Timeline

The development of ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate emerges from a rich historical foundation spanning over a century of oxazole chemistry advancement. The fundamental oxazole ring system traces its synthetic origins to Emil Fischer's pioneering work in 1896, when he established the first practical synthesis for 2,5-disubstituted oxazoles through reactions between cyanohydrins and aromatic aldehydes in the presence of anhydrous hydrochloric acid. This foundational Fischer oxazole synthesis represented a crucial milestone in heterocyclic chemistry, providing researchers with reliable access to five-membered nitrogen-oxygen containing rings through controlled dehydration reactions under mild conditions.

The subsequent evolution of oxazole synthetic methodology continued with Robert Robinson and Siegmund Gabriel's contributions between 1909-1910, introducing the Robinson-Gabriel synthesis that enabled preparation of 2,5-diaryloxazole derivatives through cyclization and dehydration of acylamino ketone precursors using mineral acids. This method, while producing moderate yields with traditional cyclodehydrating agents such as phosphorus pentachloride and sulfuric acid, demonstrated improved efficiency when employing polyphosphoric acid, achieving yields of fifty to sixty percent.

A significant advancement occurred in 1972 with van Leusen's introduction of tosylmethyl isocyanide-based methodology, providing access to 5-substituted oxazoles through single-step reactions between aldehydes and tosylmethyl isocyanide under mild basic conditions. This innovation expanded the synthetic accessibility of oxazole derivatives and established new paradigms for heterocyclic construction that influenced subsequent fluorinated analog development.

The emergence of trifluoromethyl-substituted heterocycles gained momentum throughout the latter half of the twentieth century, driven by growing recognition of fluorine's unique properties in pharmaceutical applications. The systematic exploration of trifluoromethyl building blocks accelerated significantly after 2019, with comprehensive reviews documenting the preparation of trifluoromethyl-containing heterocyclics through diverse annulation strategies. The specific development of this compound reflects this broader trend toward incorporating fluoroalkyl functionality into established heterocyclic frameworks, utilizing advanced synthetic methodologies that emerged from decades of methodological refinement.

Modern synthetic approaches to this compound typically involve multi-step reaction sequences starting from readily available precursors, requiring careful optimization of reaction conditions including temperature control, solvent selection, and reaction timing to maximize yield and purity. The successful incorporation of trifluoromethyl groups into the oxazole framework represents a convergence of classical heterocyclic chemistry with contemporary fluorine chemistry, demonstrating the continued evolution of synthetic organic methodology in response to pharmaceutical industry demands for novel molecular architectures.

Structural Classification Within Oxazole Derivatives

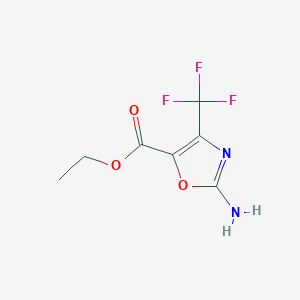

This compound belongs to the specialized class of trifluoromethyl-substituted oxazoles, representing a sophisticated subset of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms within the ring structure. The compound exhibits a molecular formula of C₇H₇F₃N₂O₃ with a precise molecular weight of 224.14 grams per mole, distinguishing it from simpler oxazole derivatives through its complex substitution pattern and fluorinated character.

The structural architecture of this compound features multiple functional groups strategically positioned around the oxazole core, each contributing distinct electronic and steric properties to the overall molecular behavior. The amino group positioned at the 2-position provides nucleophilic character and potential for hydrogen bonding interactions, while the trifluoromethyl substituent at the 4-position introduces powerful electron-withdrawing effects that significantly alter the electronic distribution throughout the ring system. The ethyl carboxylate functionality at the 5-position adds ester reactivity and provides opportunities for further synthetic elaboration through standard organic transformations.

Table 1: Physical Properties of this compound

The oxazole ring system itself represents a privileged scaffold in medicinal chemistry, characterized by its aromatic character and the presence of both nitrogen and oxygen heteroatoms that enable diverse intermolecular interactions. Within the broader classification of azole heterocycles, oxazoles occupy a unique position due to their balanced electronic properties and synthetic accessibility through multiple established methodologies. The specific substitution pattern present in this compound creates a highly functionalized derivative that combines the inherent stability of the oxazole core with reactive sites suitable for further chemical manipulation.

The trifluoromethyl substituent fundamentally alters the compound's classification within oxazole chemistry, moving it from conventional heterocyclic structures into the specialized realm of fluorinated pharmaceuticals and advanced materials. This classification shift reflects the profound impact of fluorine incorporation on molecular properties, transforming what might otherwise be a standard oxazole derivative into a compound with enhanced lipophilicity, metabolic stability, and unique electronic characteristics that distinguish it from non-fluorinated analogs.

Table 2: Structural Classification and Functional Group Analysis

| Structural Element | Position | Chemical Character | Functional Role |

|---|---|---|---|

| Oxazole Ring | Core | Aromatic heterocycle | Structural backbone |

| Amino Group | 2-position | Nucleophilic | Hydrogen bonding, reactivity |

| Trifluoromethyl Group | 4-position | Electron-withdrawing | Lipophilicity, electronic effects |

| Ethyl Carboxylate | 5-position | Ester functionality | Synthetic handle, polarity |

The compound's structural complexity places it within a select group of polyfunctional heterocycles that serve as versatile intermediates in pharmaceutical synthesis. This classification reflects both its potential for direct biological activity and its utility as a synthetic building block for accessing more complex molecular architectures through established organic chemistry transformations.

Significance of Trifluoromethyl Substituents in Heterocyclic Chemistry

The incorporation of trifluoromethyl groups into heterocyclic frameworks represents one of the most significant developments in contemporary medicinal chemistry, fundamentally transforming the pharmaceutical landscape through enhanced molecular properties and expanded therapeutic potential. Trifluoromethyl substituents possess unique characteristics that distinguish them from all other functional groups, beginning with fluorine's status as the most electronegative element in the periodic table, which creates profound electronic effects that extend throughout the entire molecular structure. These electronic perturbations significantly alter the behavior of neighboring functional groups and can dramatically influence molecular recognition events at biological targets.

The trifluoromethyl group stands out as one of the most lipophilic functional groups known to organic chemistry, despite containing highly electronegative fluorine atoms that might intuitively suggest hydrophilic character. This apparent contradiction arises from the unique electronic structure of the carbon-fluorine bonds, which create a highly polarized but essentially non-ionizable group that interacts favorably with lipophilic environments while maintaining significant dipolar character. The exceptional lipophilicity of trifluoromethyl groups enables enhanced membrane permeability and improved bioavailability for pharmaceutical compounds, addressing fundamental challenges in drug development related to absorption and distribution.

Metabolic stability represents another crucial advantage conferred by trifluoromethyl substitution in heterocyclic compounds. The extreme rarity of fluorine in naturally occurring organic molecules means that biological systems generally lack enzymes specifically adapted for fluorine-carbon bond cleavage, resulting in enhanced resistance to metabolic degradation. This improved metabolic stability translates directly into longer duration of action and reduced dosing frequency for pharmaceutical applications, while also minimizing the formation of potentially toxic metabolites that might arise from extensive biotransformation.

The electronic effects of trifluoromethyl groups extend far beyond simple electron withdrawal, creating complex patterns of charge distribution that can enhance binding affinity at biological targets through multiple mechanisms. The trifluoromethyl group can form strong interactions with hydrogen bond donors and engage in favorable contacts with lipophilic side chains, including aromatic residues in protein binding sites. These multifaceted interaction capabilities enable trifluoromethyl-containing compounds to achieve binding profiles that are often superior to their non-fluorinated counterparts.

Table 3: Comparative Properties of Methyl versus Trifluoromethyl Substitution Effects

| Property | Methyl Group | Trifluoromethyl Group | Enhancement Factor |

|---|---|---|---|

| Lipophilicity | Moderate | Exceptional | Significantly higher |

| Metabolic Stability | Standard | Enhanced | 2-5 fold improvement |

| Electronic Character | Electron-donating | Electron-withdrawing | Opposite effects |

| Steric Bulk | Minimal | Moderate | Similar van der Waals radius |

| Bioavailability Impact | Neutral | Positive | Often improved |

Recent statistical analyses of pharmaceutical databases reveal that trifluoromethyl-for-methyl substitution does not universally improve biological activity, with average effects being relatively modest across large compound sets. However, specific structural contexts can yield dramatic improvements, with approximately nine percent of substitutions resulting in at least ten-fold activity enhancements. The success of trifluoromethyl substitution appears to depend critically on the local protein environment, with substitutions near phenylalanine, histidine, and arginine residues showing the highest probability of beneficial effects.

The synthetic accessibility of trifluoromethyl-containing heterocycles has improved dramatically through the development of versatile building block strategies and advanced fluorination methodologies. Compounds such as 2,2,2-trifluorodiazoethane have emerged as powerful reagents for constructing trifluoromethylated heterocycles through cycloaddition reactions, enabling access to highly functionalized five- and six-membered ring systems. Similarly, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has proven exceptionally versatile for generating diverse trifluoromethyl heterocycles including oxazoles, thiazoles, imidazoles, triazines, and pyridines through rhodium or copper-catalyzed carbene insertion reactions.

The significance of trifluoromethyl substituents in heterocyclic chemistry extends beyond individual molecular properties to encompass broader implications for chemical space exploration and drug discovery strategies. The unique electronic and steric properties of trifluoromethyl groups enable access to previously unexplored regions of chemical space, potentially revealing novel biological activities and therapeutic mechanisms that would be inaccessible through conventional functional group manipulation. This expansion of accessible chemical space represents a fundamental advantage in the ongoing search for innovative pharmaceutical agents capable of addressing unmet medical needs.

Propriétés

IUPAC Name |

ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O3/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTKTJSKHCDMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618765 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135026-17-4 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances its chemical reactivity and potential biological activity. The molecular formula is , with a molecular weight of approximately 224.13 g/mol. The presence of the trifluoromethyl group is particularly noteworthy as it can significantly influence the compound's interaction with biological targets.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors in biological systems. Its structural characteristics allow it to bind effectively to molecular targets, which may lead to enhanced biological activity. The trifluoromethyl group may increase lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds within the oxazole class can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, in vitro assays demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro tests on various cancer cell lines revealed that this compound can induce cytotoxic effects, leading to cell death through apoptosis. Notably, it has shown efficacy against multiple cancer types, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549). The IC50 values for these cell lines ranged from low micromolar to sub-micromolar concentrations, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | High |

| Ethyl 2-amino-4-(difluoromethyl)oxazole-5-carboxylate | Structure | Low | Moderate |

| Ethyl 2-amino-4-(methyl)oxazole-5-carboxylate | Structure | High | Moderate |

This table illustrates that while all three compounds exhibit some level of biological activity, this compound stands out for its superior anticancer effects.

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on the cytotoxic effects of this compound on MCF-7 cells showed that treatment led to a significant reduction in cell viability (over 70% at 10 µM concentration). Mechanistic studies indicated that the compound induced apoptosis via caspase activation and mitochondrial dysfunction .

- Antimicrobial Efficacy : In a comparative study assessing various oxazole derivatives for their antibacterial properties, this compound exhibited comparable efficacy to standard antibiotics like ampicillin against Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .

Applications De Recherche Scientifique

Potential Research Applications

While specific applications of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate are not extensively documented in the provided search results, related research on oxazole derivatives and heterocyclic amines suggests potential uses in:

- Biomedical Research : Oxazole derivatives have been explored for various biological activities . this compound may be useful in studies related to drug design or as an intermediate in synthesizing bioactive compounds.

- Drug Design : The concept of bioisosterism, where one atom or group of atoms is substituted for another with similar size or electronic properties, is relevant in drug design . The trifluoromethyl group () is sometimes used as a bioisostere for other functional groups in drug development .

- Cosmetic product development : Thorough investigation may be done on new cosmetic products prior to introduction to the market .

Case Studies and Experimental Data

Due to limited information within the search results, comprehensive case studies and experimental data specifically for this compound are unavailable. However, the following examples involving related compounds indicate potential research avenues:

- 2-Aminothiazole Derivatives : Research on 2-aminothiazoles has revealed diverse biological activities, including anticancer and antioxidant properties . These compounds have shown anti-proliferative effects on human leukemia cells .

- Triaryl Derivatives : Studies on triaryl derivatives with oxazole rings have shown that these compounds can exhibit readthrough-inducing activity, suggesting potential therapeutic applications .

- Heterocyclic Amine Carcinogens : Research has been conducted on heterocyclic amines to understand their bioavailability, bioreactivity, and carcinogenic effects .

Comparaison Avec Des Composés Similaires

(a) Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (S11d)

- Structure: Lacks the 2-amino group, replaced by a hydrogen.

- Synthesis: Derived from this compound via deamination using isoamyl nitrite in 1,4-dioxane (42% yield) .

- ¹⁹F NMR: δ -62.39 (CF₃), indicating a slight electronic environment shift compared to the amino-substituted parent compound .

- Applications: Intermediate for triarylpyridinone inhibitors targeting SARS-CoV-2 main protease .

(b) Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate

(c) Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate (CAS 1520255-28-0)

- Structure: 2-Methyl substituent replaces the amino group.

- Molecular Formula: C₈H₈F₃NO₃.

Thiazole Analogues

(a) Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 344-72-9)

(b) Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 175277-03-9)

- Structure : Incorporates a 4-(trifluoromethyl)phenyl group at position 2.

- Impact : Aromatic substituents enhance π-π stacking interactions, improving binding to biological targets .

Substituent Position and Electronic Effects

Key Research Findings

Bioactivity: The 2-amino group in this compound enhances hydrogen-bonding interactions with enzyme active sites, critical for protease inhibition .

Electronic Effects : The CF₃ group’s electron-withdrawing nature stabilizes the oxazole ring, improving resistance to metabolic degradation compared to methyl or phenyl analogues .

Heterocycle Impact : Thiazole derivatives exhibit broader antimicrobial activity than oxazoles due to sulfur’s polarizability and redox activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and purification methods for Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate?

- Methodology : The compound is typically synthesized via condensation reactions involving trifluoromethyl-substituted precursors. For example, ethyl esters of oxazole derivatives are often prepared by refluxing intermediates like potassium ethyl xanthate with amino-phenol derivatives in ethanol . Purification commonly involves recrystallization from ethyl acetate or column chromatography using silica gel. Purity is validated by HPLC (retention time ~1.26 minutes under acidic conditions) and LCMS (m/z [M+H]+ analysis) .

Q. How is this compound characterized structurally and functionally in academic research?

- Methodology :

- X-ray crystallography : Single-crystal diffraction (performed with SHELXL or SHELXTL software) resolves the trifluoromethyl group's orientation and hydrogen bonding patterns .

- Spectroscopy : and NMR confirm the presence of the trifluoromethyl group and ester functionality. IR spectroscopy identifies NH and carbonyl stretches .

- Chromatography : HPLC and LCMS ensure >95% purity and monitor degradation under varying pH/temperature .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of exposure, rinse eyes with water for 15+ minutes and wash skin with soap .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do researchers address challenges in optimizing reaction yields for derivatives with bulky trifluoromethyl groups?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates. Microwave-assisted synthesis reduces reaction times and byproduct formation .

- Catalysis : Palladium-based catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted analogs .

Q. How are contradictions between spectroscopic and crystallographic data resolved for this compound?

- Methodology :

- Dynamic NMR : Detects conformational flexibility in solution (e.g., rotational barriers of the ester group) that may differ from solid-state structures .

- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate crystallographic models .

Q. What computational strategies are used to model the electronic effects of the trifluoromethyl group on reactivity?

- Methodology :

- Density Functional Theory (DFT) : B3LYP/6-31G(d) basis sets calculate partial charges and frontier molecular orbitals to predict electrophilic/nucleophilic sites .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) by simulating hydrogen bonding and hydrophobic contacts with the CF group .

Q. How does the introduction of fluorinated analogs impact the compound’s stability in biological assays?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.